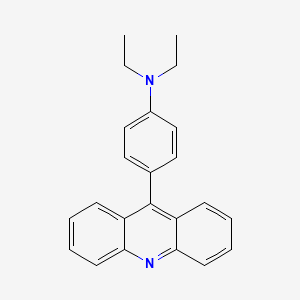![molecular formula C16H14O5S2 B14170782 5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol CAS No. 923267-64-5](/img/structure/B14170782.png)
5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol is a complex organic compound characterized by the presence of furan rings and thiol groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol typically involves multi-step organic reactions. One common method includes the initial formation of furan-2-ylmethyl thiol, which is then reacted with a benzene-1,2,4-triol derivative under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the furan rings or the benzene core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfide derivatives, while substitution reactions can introduce various functional groups onto the benzene or furan rings.
Wissenschaftliche Forschungsanwendungen
5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol involves its interaction with specific molecular targets. The thiol groups can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The furan rings may also interact with biological membranes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol
- 5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,3,4-triol
- 5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4,5-tetrol
Uniqueness
5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol is unique due to the specific positioning of the thiol and furan groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and materials, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
923267-64-5 |
|---|---|
Molekularformel |
C16H14O5S2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
5,6-bis(furan-2-ylmethylsulfanyl)benzene-1,2,4-triol |
InChI |
InChI=1S/C16H14O5S2/c17-12-7-13(18)15(22-8-10-3-1-5-20-10)16(14(12)19)23-9-11-4-2-6-21-11/h1-7,17-19H,8-9H2 |
InChI-Schlüssel |
UUJHIWAXCBDQPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CSC2=C(C=C(C(=C2SCC3=CC=CO3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol](/img/structure/B14170700.png)
![Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate](/img/structure/B14170701.png)
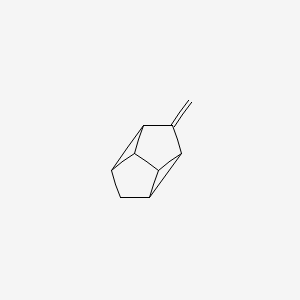
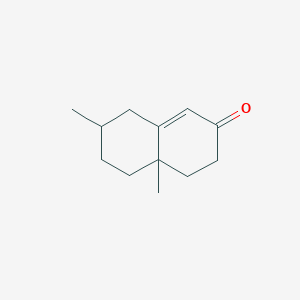
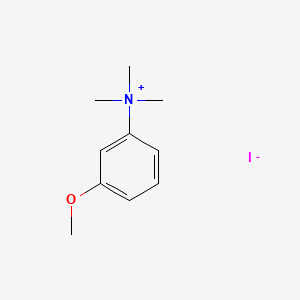

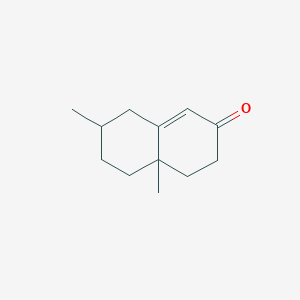
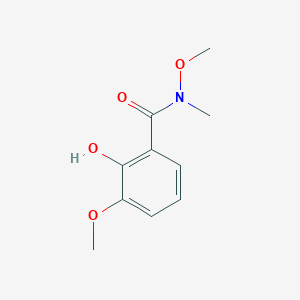
![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
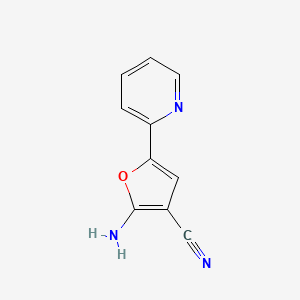
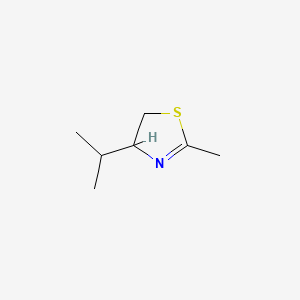
![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
